4-Methoxy-3-propoxyphenol
Description
4-Methoxy-3-propoxyphenol is a phenolic derivative featuring a benzene ring substituted with a methoxy (-OCH₃) group at the para (4th) position and a propoxy (-OCH₂CH₂CH₃) group at the meta (3rd) position.
Properties
IUPAC Name |
4-methoxy-3-propoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-6-13-10-7-8(11)4-5-9(10)12-2/h4-5,7,11H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKLNWQYUHHXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-propoxyphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-propoxyphenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols.
Scientific Research Applications
4-Methoxy-3-propoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-3-propoxyphenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical and biological behaviors of phenolic derivatives are heavily influenced by substituent type, position, and chain length. Below is a comparative analysis with structurally analogous compounds:
Table 1: Key Properties of 4-Methoxy-3-propoxyphenol and Analogues
Key Observations:
- Lipophilicity: The propoxy group in this compound enhances lipophilicity compared to polar derivatives like 4-Hydroxy-3-methoxyphenethanol (logP ~1.8 vs. ~0.5 estimated). This property may improve membrane permeability but reduce water solubility.
- Metabolic Stability : Bulky substituents (e.g., benzyloxy or phenylpropoxy groups in ) hinder metabolic clearance, whereas shorter chains (e.g., propoxy) may increase susceptibility to oxidation or hydrolysis.
- Synthetic Accessibility: Propoxy-substituted phenols are typically synthesized via alkylation or Mitsunobu reactions (as seen in ), while hydroxylated derivatives like 4-Hydroxy-3-methoxyphenethanol may require protective group strategies .
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